4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Overview
Description
“4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H11BN2O4 . It is a solid substance . The IUPAC name for this compound is 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BNO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.04 . It is a solid substance and should be stored under inert gas .Scientific Research Applications
Crystal Structure and Vibrational Properties Studies
The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, closely related to the requested chemical, was synthesized and characterized using spectroscopy and X-ray diffraction. This research provided insights into the molecular structure, vibrational properties, and geometrical parameters of such compounds, contributing to the understanding of their physical and chemical behavior (Wu, Chen, Chen, & Zhou, 2021).
Structural Analysis in Boronic Acid Derivatives
Another relevant study examined the crystal structure of a boronic acid derivative similar to the compound . This study revealed insights into the structural parameters of the dioxazaborocane ring, contributing to a deeper understanding of these types of compounds (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2004).
Synthesis and Antibacterial Activity of Heterocycles
Research on the synthesis of related compounds incorporating phthalazine highlighted the potential antibacterial properties of these compounds. The study involved synthesizing and characterizing various compounds, providing a foundation for future antibacterial agents (Khalil, Berghot, & Gouda, 2009).
Asymmetric Reactions in Chiral Vinyldioxazaborocanes
A study on the structures of chiral vinyldioxazaborocanes, similar to the requested compound, suggested potential applications in asymmetric reactions. This research provided valuable data on the molecular structure and donor-acceptor bond lengths (Olmstead, Fettinger, Gamsey, Clary, & Singaram, 2006).
Platinum Group Metal Complexes
Research involving 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile, which is structurally similar, focused on synthesizing platinum group metal complexes. These studies contribute to understanding the chemical reactivity and potential applications in catalysis or material science (Sairem, Rao, Wang, Das, & Kollipara, 2012).
Anticonvulsant Activity
A study on derivatives of 3‐[(2,4‐dioxo‐1,3,8‐triazaspiro[4.6]undec‐3‐yl)methyl]benzonitrile, similar to the requested compound, investigated their potential as anticonvulsants. This research is significant for understanding structure-activity relationships in drug development (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2013).
Safety and Hazards
properties
IUPAC Name |
4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJATWIBFKRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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